H-Ala-Ala-pNA hydrochloride
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Overview
Description
H-Ala-Ala-pNA hydrochloride, also known as L-alanyl-L-alanyl-p-nitroanilide hydrochloride, is a synthetic peptide derivative. It is commonly used as a chromogenic substrate in biochemical assays to measure enzyme activity, particularly for proteases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.
Mechanism of Action
Target of Action
The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .
Mode of Action
This compound interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.
Result of Action
The action of this compound results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .
Biochemical Analysis
Biochemical Properties
H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-pNA hydrochloride typically involves the stepwise coupling of amino acids and the p-nitroaniline moiety. The process can be summarized as follows:
Coupling of Alanine Residues: The first step involves the coupling of L-alanine with another L-alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Attachment of p-Nitroaniline: The dipeptide (L-alanyl-L-alanine) is then coupled with p-nitroaniline using similar coupling reagents and conditions.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: H-Ala-Ala-pNA hydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the peptide bond to release p-nitroaniline.
Common Reagents and Conditions:
Enzymes: Proteases such as trypsin, chymotrypsin, and elastase.
Buffers: Commonly used buffers include phosphate-buffered saline (PBS) and Tris-HCl buffer, which maintain the pH required for optimal enzyme activity.
Temperature: Reactions are typically carried out at physiological temperatures (37°C).
Major Products:
p-Nitroaniline: The primary product formed upon enzymatic cleavage, which can be detected spectrophotometrically due to its yellow color.
Scientific Research Applications
H-Ala-Ala-pNA hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Molecular Biology: Employed in assays to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases.
Industry: Applied in quality control processes to monitor enzyme activity in industrial enzyme preparations.
Comparison with Similar Compounds
H-Ala-Ala-Ala-pNA hydrochloride: A tripeptide derivative used as a substrate for elastase and other proteases.
H-Ala-Ala-Pro-pNA hydrochloride: A substrate for dipeptidyl aminopeptidase and prolyl tripeptidyl peptidases.
Comparison:
Substrate Specificity: H-Ala-Ala-pNA hydrochloride is specific for certain proteases, whereas H-Ala-Ala-Ala-pNA hydrochloride and H-Ala-Ala-Pro-pNA hydrochloride have different enzyme specificities.
Applications: While all these compounds are used in enzyme assays, their specific applications vary based on the enzymes they target.
Uniqueness: this compound is unique in its simplicity and specificity for certain proteases, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWMSXXZASOLW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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